[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine
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Overview
Description
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine is a heterocyclic amine compound that features a pyrazole ring substituted with tert-butyl and methyl groups
Preparation Methods
The synthesis of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine can be achieved through a one-pot two-step process involving solvent-free condensation and reduction reactions. Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, the reaction proceeds via the formation of an N-(5-pyrazolyl)imine intermediate . This method is efficient, with a short reaction time and no need for isolation and purification of the intermediate .
Chemical Reactions Analysis
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It is employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific application .
Comparison with Similar Compounds
(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine can be compared with other pyrazole derivatives such as:
3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine: Similar in structure but lacks the methylamine group.
BTTAA: Another ligand for copper-catalyzed reactions, with different functional groups and applications.
These comparisons highlight the unique structural features and applications of (3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylamine, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-(3-tert-butyl-1-methylpyrazol-4-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)9-8(6-11-4)7-13(5)12-9/h7,11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYQKKITOREYFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C=C1CNC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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